molecular formula C16H20FN3O2 B6502318 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide CAS No. 1421467-96-0

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide

Katalognummer B6502318
CAS-Nummer: 1421467-96-0
Molekulargewicht: 305.35 g/mol
InChI-Schlüssel: SFXAJUDKFTWJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide (also known as CFA) is a cyclopropanecarboxamide derivative that has been widely studied in the scientific community due to its potential applications in medicine and laboratory experiments. CFA is a small molecule that can be synthesized in the laboratory and has a wide range of biological activities. It has been used in various scientific applications such as drug delivery, drug screening, and imaging. CFA has also been used in biochemical and physiological studies in order to understand its mechanism of action and its effects on the body.

Wissenschaftliche Forschungsanwendungen

CFA has been used in a variety of scientific research applications. It has been used in drug delivery, drug screening, and imaging. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. CFA has been used to study the effects of drugs on the body, as well as to study the interactions between drugs and their targets.

Wirkmechanismus

CFA is believed to act as an agonist at certain receptors in the body. It is thought to bind to the receptors and activate them, resulting in a physiological response. CFA has been found to interact with several different receptors, including the G-protein coupled receptor family, the serotonin receptor family, and the opioid receptor family.
Biochemical and Physiological Effects
CFA has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at several receptors, resulting in a variety of physiological responses. CFA has been found to act as an anti-inflammatory, an analgesic, and an anti-cancer agent. It has also been found to have anti-microbial and anti-fungal activities.

Vorteile Und Einschränkungen Für Laborexperimente

CFA has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. It is also relatively non-toxic, making it safe to use in experiments. Additionally, CFA has a wide range of biological activities, making it useful for a variety of research applications. On the other hand, CFA has several limitations. It has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has been found to have limited solubility in water, making it difficult to use in experiments.

Zukünftige Richtungen

Future research on CFA could focus on its potential applications in drug delivery, drug screening, and imaging. Additionally, further research could be done on its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be done on its solubility, as well as its long-term effects. Finally, research could be done to explore the potential of CFA as an anti-inflammatory, an analgesic, and an anti-cancer agent.

Synthesemethoden

CFA can be synthesized by several methods, including the Mitsunobu reaction and the Staudinger reaction. The Mitsunobu reaction involves the reaction of a phosphine and an alkene, followed by the addition of a nucleophile. The Staudinger reaction involves the reaction of an aldehyde or ketone with a phosphine, followed by the addition of a nucleophile. Both reactions have been used to synthesize CFA in the laboratory.

Eigenschaften

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-13-3-1-2-11(8-13)9-14(20-7-6-18-16(20)22)10-19-15(21)12-4-5-12/h1-3,8,12,14H,4-7,9-10H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXAJUDKFTWJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.